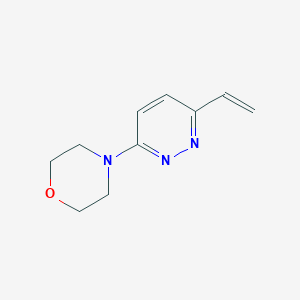

4-(6-Vinylpyridazin-3-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(6-ethenylpyridazin-3-yl)morpholine |

InChI |

InChI=1S/C10H13N3O/c1-2-9-3-4-10(12-11-9)13-5-7-14-8-6-13/h2-4H,1,5-8H2 |

InChI Key |

WPNBFUMMHPQZMZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NN=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 6 Vinylpyridazin 3 Yl Morpholine

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the central pyridazine ring is a critical step in the synthesis of 4-(6-Vinylpyridazin-3-yl)morpholine. Pyridazine, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, can be constructed through several methods, primarily involving cyclocondensation reactions. wikipedia.org

Cyclocondensation Approaches for Pyridazine Ring Formation

Cyclocondensation reactions are fundamental to the synthesis of pyridazine derivatives. wisdomlib.org These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

A classic and widely used method for constructing the pyridazine ring is the reaction of a γ-ketoacid or a 1,4-diketone with hydrazine hydrate (B1144303). nih.gov For instance, the reaction of a suitable 4-ketoacid with hydrazine leads to the formation of a dihydropyridazinone, which can then be oxidized or halogenated to provide a more functionalized pyridazine intermediate. nih.gov A specific example involves the Friedel-Crafts acylation of a suitable substrate to produce a keto-ester, which is then cyclized with hydrazine hydrate to yield a pyridazinone. nih.gov

Another approach involves the inverse electron demand Diels-Alder reaction. For example, 3-monosubstituted s-tetrazines can react with silyl (B83357) enol ethers in a Lewis acid-mediated process to afford functionalized pyridazines with high regioselectivity. organic-chemistry.org Additionally, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been shown to produce 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org

The following table summarizes some general cyclocondensation strategies for pyridazine synthesis:

| Reactants | Reagents/Conditions | Product Type | Reference |

| 1,4-Diketone/4-Ketoacid + Hydrazine | Heat, various solvents | Pyridazine/Pyridazinone | nih.gov |

| 3-Monosubstituted s-tetrazine + Silyl enol ether | Lewis Acid | Functionalized Pyridazine | organic-chemistry.org |

| β,γ-Unsaturated hydrazone | Cu(II), aerobic conditions | 1,6-Dihydropyridazine | organic-chemistry.org |

| Phenylazosulfonates + Furans | - | Pyridazinium salts | organic-chemistry.org |

| Ketene N,S-acetals + N-tosylhydrazones | TBAI/K2S2O8 | Trisubstituted pyridazines | organic-chemistry.org |

Functionalization at Pyridazine C-6 Position with Vinyl Group

Once the pyridazine core is established, the next crucial step is the introduction of a vinyl group at the C-6 position. This is typically achieved through modern cross-coupling reactions, with palladium-catalyzed methods being particularly prominent.

Palladium-Catalyzed Coupling Reactions for Vinyl Introduction (e.g., Suzuki-Miyaura using vinyltrifluoroborates)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. libretexts.org In the context of synthesizing this compound, this reaction can be employed to couple a halogenated pyridazine intermediate with a vinyl-containing organoboron reagent. libretexts.orgyoutube.com

A particularly effective vinylating agent is potassium vinyltrifluoroborate. organic-chemistry.orgnih.gov This air- and moisture-stable salt can be coupled with aryl and heteroaryl electrophiles, such as a 6-chloropyridazine derivative, under palladium catalysis. organic-chemistry.orgnih.gov The reaction typically utilizes a palladium catalyst, such as palladium(II) chloride or palladium(II) acetate, in combination with a suitable phosphine (B1218219) ligand like triphenylphosphine. organic-chemistry.org A base, such as cesium carbonate, is required to facilitate the transmetalation step of the catalytic cycle. organic-chemistry.org The reaction is often carried out in a mixed solvent system, such as THF/water. organic-chemistry.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the halo-pyridazine to the Pd(0) catalyst, transmetalation with the vinyltrifluoroborate, and reductive elimination to yield the vinylated pyridazine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

A representative reaction scheme is as follows:

6-Chloro-3-morpholinopyridazine + Potassium vinyltrifluoroborate --(Pd catalyst, base)--> this compound

Key components and their typical roles in this reaction are outlined below:

| Component | Example | Function | Reference |

| Palladium Catalyst | PdCl2, Pd(OAc)2 | Facilitates the cross-coupling | organic-chemistry.org |

| Phosphine Ligand | PPh3 | Stabilizes and activates the catalyst | organic-chemistry.org |

| Vinyl Source | Potassium vinyltrifluoroborate | Provides the vinyl group | organic-chemistry.orgnih.gov |

| Base | Cs2CO3 | Promotes transmetalation | organic-chemistry.org |

| Solvent | THF/H2O | Dissolves reactants and facilitates the reaction | organic-chemistry.org |

Alternative Vinyl Functionalization Strategies

While the Suzuki-Miyaura reaction is highly effective, other palladium-catalyzed reactions can also be considered for vinyl group installation. For instance, the Stille coupling, which utilizes organotin reagents like vinyltributyltin, is another well-established method for forming carbon-carbon bonds. nih.gov However, the toxicity of organotin compounds often makes the Suzuki-Miyaura reaction a more favorable choice.

Approaches for the Introduction of the Morpholine (B109124) Moiety

The final key structural element to be installed is the morpholine ring. Morpholine is a common heterocycle in pharmaceuticals and can be introduced onto the pyridazine core through nucleophilic substitution reactions. e3s-conferences.orgnih.govchemrxiv.orgresearchgate.net

Nucleophilic Substitution Reactions with Halogenated Pyridazines

The introduction of the morpholine moiety is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netnih.govrsc.orgmdpi.com This reaction involves the attack of morpholine, acting as a nucleophile, on an electron-deficient halogenated pyridazine ring. The pyridazine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. researchgate.net

For the synthesis of this compound, a common strategy would involve reacting a 3,6-dihalopyridazine with morpholine. The reaction is often carried out in the presence of a base and can be influenced by the solvent. researchgate.net The presence of an electron-withdrawing group on the pyridazine ring can further enhance its reactivity towards nucleophilic substitution. nih.gov

The reaction of a 2-chloropyrazine (B57796) with morpholine has been studied under various conditions, highlighting the influence of solvents and bases on the reaction's efficiency. researchgate.net Generally, solvents that can enhance the nucleophilicity of the amine and accept hydrogen bonds are preferred. researchgate.net The reaction often requires heating to overcome the energy barrier associated with the temporary disruption of the aromatic system during the formation of the Meisenheimer intermediate. youtube.com

The general reaction is as follows:

3-Chloro-6-vinylpyridazine + Morpholine --(Base, Heat)--> this compound

The table below provides a summary of conditions that can be applied for the nucleophilic substitution of morpholine onto a chloro-heterocycle.

| Reactant | Nucleophile | Reagents/Conditions | Product | Reference |

| Chloroazine | Morpholine | Base (e.g., K2CO3, t-BuOK), Solvent (e.g., DMF, DMSO), Heat | Morpholino-azine | researchgate.netyoutube.com |

| 2-Chloropyrazine | Morpholine | Various bases and solvents | 2-Morpholinopyrazine | researchgate.net |

By carefully selecting the appropriate synthetic route and reaction conditions, this compound can be synthesized efficiently. The choice of a specific pathway may depend on the availability of starting materials, desired yield, and scalability of the process.

One-Pot Multicomponent Reactions Incorporating Morpholine

One-pot multicomponent reactions (MCRs) represent an efficient strategy in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single reaction vessel, thereby minimizing purification steps and waste generation. chembk.comchemchart.comnih.gov The application of morpholine as a building block or a basic catalyst in MCRs for the synthesis of various nitrogen-containing heterocycles, including pyridines and their derivatives, has been documented. chembk.com For instance, morpholine can act as an organobase to facilitate the condensation of aldehydes, amines, and active methylene (B1212753) compounds to form functionalized pyridines. chembk.com

While a specific one-pot MCR for the direct synthesis of this compound has not been reported in the reviewed literature, the principles of MCRs could hypothetically be applied. Such a reaction would require the carefully orchestrated combination of a C4-dicarbonyl equivalent, hydrazine, a morpholine source, and a vinyl group precursor. However, controlling the regioselectivity and preventing unwanted side reactions in such a complex assembly presents a significant synthetic challenge.

Total Synthesis of this compound

A more practical and controllable approach to the synthesis of this compound is a stepwise total synthesis. A plausible and efficient route commences with a commercially available di-substituted pyridazine, followed by sequential functionalization. The key intermediate is 4-(6-chloropyridazin-3-yl)morpholine (B103216), which is then subjected to a cross-coupling reaction to introduce the vinyl group.

Step 1: Synthesis of 4-(6-Chloropyridazin-3-yl)morpholine

The synthesis of this key intermediate starts from 3,6-dichloropyridazine. A nucleophilic aromatic substitution (SNAr) reaction with morpholine is employed to introduce the morpholino group. The regioselectivity of this reaction is a critical consideration (see Section 2.5).

Reaction Scheme: 3,6-Dichloropyridazine is reacted with morpholine, typically in the presence of a base and a suitable solvent, to yield 4-(6-chloropyridazin-3-yl)morpholine.

Step 2: Vinylation of 4-(6-Chloropyridazin-3-yl)morpholine

The final step involves the introduction of the vinyl group at the 6-position of the pyridazine ring via a palladium-catalyzed cross-coupling reaction. Several established methods are suitable for this transformation.

Suzuki Coupling: This reaction utilizes a vinylboronic acid or one of its esters (e.g., potassium vinyltrifluoroborate) as the vinyl source. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base. organic-chemistry.orgsigmaaldrich.com

Stille Coupling: This method employs a vinylstannane, such as vinyltributylstannane, as the coupling partner. Palladium catalysts, often with phosphine ligands, are effective for this transformation. jocpr.comlibretexts.orgdiva-portal.org

Heck Coupling: The Heck reaction can introduce the vinyl group by coupling the chloropyridazine with ethylene (B1197577) gas under palladium catalysis. wikipedia.orglibretexts.orgresearchgate.net This method avoids the preparation of organometallic vinylating agents.

Optimization of Synthetic Routes and Reaction Parameters

The efficiency of the proposed synthetic route can be significantly influenced by the careful optimization of reaction parameters for each step.

Optimization of Nucleophilic Aromatic Substitution:

The formation of 4-(6-chloropyridazin-3-yl)morpholine can be optimized by tuning the following parameters:

| Parameter | Variation | Effect on Reaction |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) or alcoholic solvents (e.g., ethanol, isopropanol) | Can influence reaction rate and regioselectivity. |

| Base | Inorganic bases (e.g., K2CO3, Cs2CO3) or organic bases (e.g., triethylamine, DIPEA) | Neutralizes the HCl generated and can influence reaction kinetics. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | Higher temperatures generally increase the reaction rate but may affect selectivity. |

| Reactant Ratio | Use of excess morpholine | Can drive the reaction to completion. |

Optimization of Palladium-Catalyzed Vinylation:

The yield and purity of the final product, this compound, are highly dependent on the conditions of the cross-coupling reaction.

| Parameter | Suzuki Coupling | Stille Coupling | Heck Coupling |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) | Pd(PPh3)4, Pd2(dba)3 | Pd(OAc)2, PdCl2 |

| Ligand | Phosphine ligands (e.g., PPh3, XPhos, SPhos) | PPh3, AsPh3 | Phosphine ligands or N-heterocyclic carbenes (NHCs) |

| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | Often not required, but additives like CuI can be beneficial. | Triethylamine, DIPEA, K2CO3 |

| Vinylating Agent | Vinylboronic acid, potassium vinyltrifluoroborate | Vinyltributylstannane | Ethylene gas |

| Solvent | Toluene, dioxane, DMF, water mixtures | Toluene, THF, DMF | DMF, NMP, acetonitrile |

| Temperature | 60-110 °C | 80-120 °C | 80-140 °C |

Molecular Structure and Conformational Analysis of 4 6 Vinylpyridazin 3 Yl Morpholine

Conformational Preferences of the Morpholine (B109124) Ring in 4-(6-Vinylpyridazin-3-yl)morpholine

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is known for its conformational flexibility. nih.gov In most substituted morpholine derivatives, the ring predominantly adopts a chair conformation, which minimizes torsional strain and steric hindrance between the ring atoms. nih.gove3s-conferences.org This is analogous to the well-studied cyclohexane (B81311) ring system. youtube.com In the chair conformation of the morpholine ring in this compound, the nitrogen atom and the oxygen atom are positioned at opposite ends of the ring.

Furthermore, the presence of the endocyclic oxygen atom can lead to a phenomenon known as the exo-anomeric effect, which can influence the conformational equilibrium. nih.govacs.org This effect describes the favorable interaction between the lone pair of electrons on the oxygen atom and the antibonding orbital of the exocyclic C-N bond, which can further stabilize a particular conformation. nih.govacs.org While direct experimental data for this compound is not available, it is highly probable that its morpholine ring exists predominantly in a chair conformation with the pyridazinyl substituent in an equatorial position.

Rotational Barriers and Dynamics of Substituents

The rotational barrier around the pyridazine-morpholine C-N bond determines the relative orientation of the two heterocyclic rings. The height of this barrier is influenced by the steric hindrance between the ortho-hydrogens on the pyridazine (B1198779) ring and the hydrogen atoms on the morpholine ring. Computational studies on analogous N-aryl morpholine systems have shown that the energy barrier to rotation can be significant enough to favor specific, non-planar arrangements of the rings.

Similarly, the rotation of the vinyl group relative to the pyridazine ring is also restricted. The barrier to rotation is influenced by the potential for steric clashes between the vinyl hydrogens and the adjacent hydrogen atom on the pyridazine ring. The planarity of the vinyl group with the pyridazine ring would maximize π-conjugation, but this may be counteracted by steric repulsion. Therefore, the vinyl group likely adopts a slightly twisted conformation relative to the pyridazine ring to achieve a balance between these opposing effects. The presence of two rotatable bonds is a known characteristic of this molecule. chemscene.com

Intramolecular Interactions and Their Influence on Molecular Shape

Electronic Effects: The distribution of electrons within the molecule also plays a critical role. The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen atoms of the pyridazine ring, are regions of high electron density. nih.gov Electrostatic repulsion between these regions will influence the preferred conformation. Conversely, attractive interactions, such as the potential for weak intramolecular hydrogen bonds (e.g., C-H···N or C-H···O), could stabilize certain conformations, although these are generally weak interactions. The electron-withdrawing nature of the pyridazine ring can also affect the electron density on the morpholine nitrogen, influencing its basicity and interaction with other parts of the molecule. nih.gov

The interplay of these forces results in a specific dihedral angle between the planes of the pyridazine and morpholine rings. In a related crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the dihedral angle between the pyridazine and morpholine rings was found to be 12.97(9)°. mdpi.comnih.gov A similar, non-coplanar arrangement is expected for this compound.

Analysis of Torsional Angles and Bond Geometries

A detailed understanding of the molecular structure requires the analysis of its bond lengths, bond angles, and torsional (dihedral) angles. In the absence of direct experimental data for this compound, we can infer typical values from crystallographic studies of closely related compounds containing morpholine and pyridazine fragments.

Bond Lengths: The bond lengths within the morpholine and pyridazine rings are expected to be within the normal ranges for C-C, C-N, C-O, and N-N bonds in heterocyclic systems. For instance, in a related morpholine-containing compound, the C-N bond lengths within the morpholine ring are typically around 1.45 Å, and the C-O bond lengths are around 1.42 Å. The C-N bond connecting the morpholine ring to the pyridazine ring is expected to be in the range of 1.37-1.40 Å.

Bond Angles: The bond angles within the morpholine ring are expected to be close to the ideal tetrahedral angle of 109.5°, with some deviation due to the presence of the heteroatoms. researchgate.net The internal angles of the pyridazine ring will be approximately 120°, consistent with an sp²-hybridized aromatic system.

Torsional Angles: The torsional angles define the conformation of the rings and the relative orientation of the substituents. For the morpholine ring in a chair conformation, the endocyclic torsional angles would alternate between approximately +55° and -55°. The key torsional angle defining the orientation of the two rings is the C-C-N-C angle involving the pyridazine and morpholine rings. As discussed, this is unlikely to be 0° or 180°, indicating a non-planar arrangement.

Below are interactive tables with estimated bond lengths and angles for this compound based on data from analogous structures.

Table 1: Estimated Bond Lengths

| Atom 1 | Atom 2 | Estimated Bond Length (Å) |

| C (pyridazine) | C (pyridazine) | 1.39 |

| C (pyridazine) | N (pyridazine) | 1.34 |

| N (pyridazine) | N (pyridazine) | 1.33 |

| C (pyridazine) | C (vinyl) | 1.47 |

| C (vinyl) | C (vinyl) | 1.34 |

| C (pyridazine) | N (morpholine) | 1.38 |

| N (morpholine) | C (morpholine) | 1.46 |

| C (morpholine) | C (morpholine) | 1.52 |

| C (morpholine) | O (morpholine) | 1.43 |

Table 2: Estimated Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Estimated Bond Angle (°) |

| C (pyridazine) | N (pyridazine) | N (pyridazine) | 119 |

| N (pyridazine) | C (pyridazine) | C (pyridazine) | 122 |

| C (vinyl) | C (pyridazine) | N (pyridazine) | 118 |

| C (vinyl) | C (pyridazine) | C (pyridazine) | 120 |

| C (pyridazine) | C (vinyl) | H | 120 |

| C (pyridazine) | N (morpholine) | C (morpholine) | 118 |

| C (morpholine) | N (morpholine) | C (morpholine) | 112 |

| N (morpholine) | C (morpholine) | C (morpholine) | 110 |

| C (morpholine) | O (morpholine) | C (morpholine) | 111 |

Theoretical and Computational Investigations of 4 6 Vinylpyridazin 3 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations can determine the optimized geometry of 4-(6-Vinylpyridazin-3-yl)morpholine, representing its most stable three-dimensional conformation. From this optimized structure, various ground-state properties can be calculated.

For instance, a DFT study, often using a basis set like B3LYP/6-311G(d,p), would yield precise bond lengths and angles. bhu.ac.in These parameters are crucial for understanding the molecule's steric and electronic environment. Furthermore, DFT can calculate thermodynamic properties such as the molecule's total energy, enthalpy, and Gibbs free energy, which are vital for predicting its stability and the feasibility of its synthesis. gyanvihar.org

Table 1: Illustrative Calculated Ground State Properties for this compound using DFT

| Property | Illustrative Value | Unit |

| Total Energy | -725.12345 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Polarizability | 25.67 | ų |

| Point Group | C1 |

Disclaimer: The data in this table is illustrative and not based on actual published research for this specific compound.

From the electronic properties calculated by DFT, several chemical reactivity descriptors can be derived. These descriptors help in predicting how this compound might behave in a chemical reaction. Key descriptors include ionization potential, electron affinity, global hardness, and electrophilicity index. Global hardness, for example, indicates the molecule's resistance to change in its electron distribution; a harder molecule is less reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another critical output. The MEP map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, one would expect the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen of the morpholine (B109124) ring to be regions of negative potential, suggesting they are likely sites for protonation or coordination to metal ions.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity and electronic transitions. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap is a particularly important descriptor; a small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. In this compound, the HOMO is likely distributed over the electron-rich pyridazine and vinyl groups, while the LUMO might be centered on the pyridazine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Illustrative Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Disclaimer: The data in this table is illustrative and not based on actual published research for this specific compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). gyanvihar.orgsciencescholar.us This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity.

For this compound, molecular docking could be used to predict its binding mode within the active site of a relevant protein target. The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a function that approximates the binding free energy. The resulting binding score, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. scispace.comd-nb.info

A typical docking study would reveal the most probable binding pose of the compound, identifying which of its functional groups are critical for anchoring it within the active site. For example, studies on similar morpholine-containing compounds have shown their ability to act as potent inhibitors by fitting into specific enzyme active sites. gyanvihar.orgscispace.com

Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and specificity. They include:

Hydrogen Bonds: The nitrogen atoms of the pyridazine ring and the oxygen atom of the morpholine ring in this compound are potential hydrogen bond acceptors, while any N-H or O-H groups in the receptor's active site could act as donors.

Hydrophobic Interactions: The vinyl group and the aliphatic protons of the morpholine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The aromatic pyridazine ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine (B10760008) or arginine.

Visualizing the docked complex provides a 3D map of these interactions, offering a rationale for the compound's predicted affinity and a basis for designing new analogues with improved potency. d-nb.infonih.gov

Energetic Contributions to Molecular Recognition

Understanding the molecular recognition of this compound by a protein target is fundamental to elucidating its mechanism of action. The binding process is governed by a complex interplay of various energetic factors. Computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to dissect the binding free energy into its constituent parts.

These calculations typically reveal the contributions from:

Van der Waals forces: These are often a major driving force for binding, arising from non-polar interactions between the ligand and hydrophobic pockets in the receptor.

Electrostatic energy: This component reflects the charge-charge and polar interactions between the ligand and the protein. The nitrogen atoms in the pyridazine ring and the oxygen and nitrogen atoms in the morpholine ring of this compound are expected to be key contributors to electrostatic interactions.

Polar solvation energy: This represents the energy cost of desolvating the ligand and the binding site of the protein to allow for their interaction.

Non-polar solvation energy: This term is related to the hydrophobic effect, which favors the association of non-polar surfaces to minimize their contact with water.

A hypothetical breakdown of the energetic contributions for the binding of this compound to a kinase target is presented in the table below. Such data is instrumental in identifying which interactions are most critical for binding affinity.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | +28.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -41.7 |

This table is illustrative and represents typical data obtained from MM/GBSA calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing insights that are not accessible from static models.

In solution, a flexible molecule like this compound does not exist as a single, rigid structure. Instead, it populates an ensemble of different conformations. MD simulations can explore the conformational landscape of the molecule in an aqueous environment. By analyzing the simulation trajectory, one can identify the most stable (lowest energy) conformations and the energetic barriers between them. This information is crucial, as the biologically active conformation that binds to a target protein may not be the lowest energy conformation in solution. The two rotatable bonds in the structure are central to its conformational flexibility. chemscene.com

MD simulations of the this compound-protein complex can reveal the dynamic nature of their interaction. These simulations can show how the ligand affects the protein's structure and dynamics, and vice versa. Of particular interest is the study of allosteric effects, where binding at one site influences the protein's function at a distant site. nih.gov By analyzing the correlated motions within the protein in the presence and absence of the ligand, researchers can identify allosteric communication pathways. nih.gov This is particularly relevant for drug discovery, as allosteric modulators can offer higher specificity and a better safety profile compared to traditional active-site inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally measured activities against a specific target is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the charge distribution and electronic properties.

Lipophilicity descriptors: Such as LogP. chemscene.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity based on these descriptors. mdpi.com A robust QSAR model can be a valuable tool for screening virtual libraries of compounds and prioritizing them for synthesis and testing.

A hypothetical QSAR model for a series of pyridazine derivatives might take the following form:

pIC₅₀ = 0.85 * LogP - 0.02 * TPSA + 1.5 * (Num H-bond Acceptors) + C

This equation is for illustrative purposes only.

Structure Activity Relationship Sar Studies of 4 6 Vinylpyridazin 3 Yl Morpholine Analogs

Design and Synthesis of 4-(6-Vinylpyridazin-3-yl)morpholine Derivatives

The synthesis of derivatives based on the this compound scaffold typically begins with the construction of the core pyridazine (B1198779) ring, followed by the introduction of the morpholine (B109124) and vinyl groups. A common synthetic route involves the reaction of a suitably substituted dichloropyridazine with morpholine to form a 4-(6-chloropyridazin-3-yl)morpholine (B103216) intermediate. The vinyl group can then be introduced via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with a vinyl-containing organometallic reagent.

The vinyl group (-CH=CH₂) at the 6-position of the pyridazine ring is a key site for structural modification to probe its role in target engagement. Systematic alterations can provide insight into the spatial and electronic requirements of the binding pocket.

Saturation: Conversion of the vinyl group to an ethyl group (e.g., creating 4-(6-ethylpyridazin-3-yl)morpholine) is a common first step. This modification removes the planarity and π-system of the vinyl moiety, which can determine if an unsaturated group is critical for activity.

Substitution on the Vinyl Group: Introducing substituents on the vinyl carbons can modulate steric and electronic properties. For instance, adding a methyl group to form a propenyl derivative can explore tolerance for increased bulk.

Table 1: Examples of Vinyl Moiety Modifications and Their Rationale

| Modification | Example Derivative Structure | Rationale for Modification |

|---|---|---|

| Saturation | 4-(6-Ethylpyridazin-3-yl)morpholine | To assess the importance of the π-bond and planarity for biological activity. |

| Isomerization | 4-(6-Propenylpyridazin-3-yl)morpholine | To probe steric tolerance and positioning within the binding site. |

| Bioisosteric Replacement | 4-(6-Cyclopropylpyridazin-3-yl)morpholine | To introduce a rigid, three-dimensional element while maintaining a similar size, potentially improving metabolic stability. |

| Functionalization | 2-(3-(Morpholino)pyridazin-6-yl)ethanol | To introduce hydrogen bonding capabilities and alter polarity. |

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., chloro, cyano) at available positions on the pyridazine ring can alter the electron density of the ring and the basicity of the nitrogen atoms. This can fine-tune the strength of hydrogen bonding interactions with a biological target. nih.gov

Steric Effects: Placing bulky substituents adjacent to the morpholine or vinyl groups can impose conformational restrictions on the molecule, which may be favorable or unfavorable for binding depending on the target's topology.

Positional Isomerism: Moving the substituents to different positions on the pyridazine ring helps to map the topology of the binding site and identify optimal interaction points. Studies on related pyridazine-containing compounds have shown that even subtle changes in substituent placement can lead to significant differences in activity. nih.gov

The morpholine ring is a common pharmacophore in medicinal chemistry, often contributing to improved pharmacokinetic properties and providing a key interaction point. e3s-conferences.orge3s-conferences.orgnih.gov Its modification is a critical aspect of SAR studies.

Ring Substitution: Adding substituents to the carbon atoms of the morpholine ring can explore steric and hydrophobic interactions in the corresponding binding region. For example, cis-3,5-disubstituted morpholines can be synthesized to create specific stereochemical arrangements. e3s-conferences.org

Ring Scaffolds: Replacing the morpholine ring with other heterocyclic systems can have a profound impact on activity. nih.govsci-hub.se Common replacements include piperazine (B1678402), thiomorpholine (B91149), piperidine, and more rigid bicyclic systems. Thiomorpholine introduces a soft sulfur atom in place of the oxygen, altering hydrogen bonding capacity and lipophilicity. Piperazine introduces an additional basic nitrogen, offering another potential interaction site.

Bioisosteric Replacements: In some contexts, the morpholine ring has been successfully replaced by non-heterocyclic mimics like 3,6-dihydro-2H-pyran (DHP) or spirocyclic oxetanes, which can offer similar potency while improving properties like metabolic stability. sci-hub.senih.gov

Table 2: Bioisosteric Replacements for the Morpholine Ring

| Original Moiety | Replacement Moiety | Rationale |

|---|---|---|

| Morpholine | Thiomorpholine | To alter lipophilicity and hydrogen bond accepting strength. |

| Morpholine | Piperazine | To introduce a second basic center for additional interactions or to modify solubility. |

| Morpholine | 3,6-Dihydro-2H-pyran (DHP) | To serve as a hinge-region binding motif with potentially different selectivity. nih.gov |

| Morpholine | Oxetane | To provide a less lipophilic and potentially more metabolically stable alternative. sci-hub.se |

Influence of Structural Changes on Molecular Recognition and Ligand Binding

Structural modifications to this compound analogs directly influence their ability to be recognized by and bind to biological targets. The pyridazine ring's two adjacent nitrogen atoms are potent hydrogen bond acceptors, a feature that can be exploited for dual hydrogen-bonding interactions with a target protein. nih.gov Altering substituents on the pyridazine ring modifies its electronic properties, thereby modulating the strength of these crucial hydrogen bonds. nih.gov

Replacing the morpholine ring with alternatives like thiomorpholine or piperazine changes the nature and geometry of potential interactions. bohrium.com While morpholine's oxygen is a hydrogen bond acceptor, the sulfur in thiomorpholine is a much weaker one, and the second nitrogen in piperazine can act as a hydrogen bond donor or acceptor, depending on its substitution and the pH. These changes can dramatically alter the binding mode and affinity of the ligand.

Elucidation of Pharmacophore Models for Vinylpyridazine-Morpholine Scaffolds

Pharmacophore models are abstract representations of the key steric and electronic features necessary for a molecule to exert a specific biological effect. nih.gov For the vinylpyridazine-morpholine scaffold, a general pharmacophore model can be elucidated from extensive SAR data.

Based on the structural features, a typical pharmacophore model for this class of compounds might include:

Two Hydrogen Bond Acceptors: Corresponding to the two nitrogen atoms of the pyridazine ring. nih.gov

A Hydrophobic/Aromatic Region: Representing the pyridazine ring itself, which can engage in π-π stacking interactions. nih.gov

A Hydrogen Bond Acceptor: Representing the oxygen atom of the morpholine ring. nih.gov

A Hydrophobic/Unsaturated Feature: Corresponding to the vinyl group, indicating a region where hydrophobic or π-system interactions are favorable.

By comparing the activities of various synthesized analogs, this model can be refined. For instance, if replacing the morpholine with a non-polar ring diminishes activity, the importance of the hydrogen bond acceptor at that position is confirmed. Similarly, if saturating the vinyl group reduces potency, the model would specify a feature that recognizes unsaturation.

Strategic Design for Modulating Molecular Interaction Specificity

A thorough understanding of the SAR and a well-defined pharmacophore model enable the strategic design of new analogs with modulated specificity. If a compound shows activity against multiple targets, modifications can be introduced to favor binding to one over the others.

For example, if Target A has a small, hydrophobic pocket that accommodates the vinyl group, while Target B has a larger, more polar pocket, specificity for Target A could be enhanced by keeping the vinyl group small and hydrophobic. Conversely, to favor Target B, one might functionalize the vinyl group with a polar extension, such as a hydroxyl or amino group, to engage in new hydrogen bonding interactions within Target B's binding site, while creating a steric clash or unfavorable interaction in Target A's site.

Similarly, the substitution pattern on the pyridazine ring can be tuned. If a specific hydrogen bond with one of the pyridazine nitrogens is critical for binding to the desired target, electron-donating or -withdrawing groups can be positioned to enhance the basicity and hydrogen-bonding strength of that specific nitrogen atom. This rational, structure-based design approach is essential for optimizing lead compounds and minimizing off-target effects. bohrium.com

Mechanistic Investigations of Molecular Interactions Involving 4 6 Vinylpyridazin 3 Yl Morpholine

Identification and Validation of Specific Molecular Targets

Currently, there is no publicly available scientific literature that identifies and validates specific molecular targets for 4-(6-vinylpyridazin-3-yl)morpholine. The exploration of its potential targets would be a critical first step in understanding its biological role. Screening the compound against panels of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzyme families, could reveal potential interactions.

Derivatives of both pyridazine (B1198779) and morpholine (B109124) have shown activity against a range of targets. For instance, various morpholine-containing compounds have been investigated as inhibitors of enzymes like phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.govnih.gov Similarly, pyridazine derivatives have been explored for their anti-inflammatory and other biological activities. Future research could investigate whether this compound exhibits similar inhibitory activities.

Development and Application of Biochemical Assays for Interaction Profiling

The development and application of specific biochemical assays are contingent on the identification of molecular targets. Once a potential target is identified, various assays could be employed to characterize the interaction.

Binding Assays: Techniques such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be utilized to determine the binding affinity of this compound to its target protein.

Enzymatic Activity Assays: If the identified target is an enzyme, its activity in the presence and absence of the compound would need to be measured. The specific type of assay would depend on the enzyme's function. For example, for a kinase, a typical assay would measure the transfer of a phosphate (B84403) group to a substrate.

As of now, no such assays have been described in the literature for this compound.

Kinetic Analysis of Molecular Association and Dissociation

A thorough understanding of a compound's interaction with its target requires kinetic analysis. This involves determining the rates of association (k_on) and dissociation (k_off) of the compound-target complex. Techniques like SPR are well-suited for providing this kinetic data. The ratio of these rates (k_off/k_on) yields the dissociation constant (K_d), a measure of binding affinity. This level of detailed kinetic analysis for this compound is currently absent from the scientific record.

Elucidation of Binding Sites and Allosteric/Orthosteric Mechanisms

Determining the precise binding site of this compound on its molecular target is crucial for understanding its mechanism of action. This can be achieved through techniques such as X-ray crystallography or cryo-electron microscopy of the compound-target complex. Computational modeling and docking studies can also provide valuable predictions.

Furthermore, it would be essential to determine whether the compound acts as an orthosteric inhibitor, binding to the active site of the target, or as an allosteric modulator, binding to a site distinct from the active site and inducing a conformational change that alters the target's activity. This information is fundamental for rational drug design and optimization. To date, no studies have been published that elucidate the binding site or mechanism of this compound.

Impact of Compound-Target Interactions on Cellular Pathways (at a mechanistic, non-clinical level)

Once a specific molecular target and its binding mechanism are identified, the subsequent step would be to investigate the impact of this interaction on cellular pathways. For instance, if this compound were found to inhibit a key signaling protein, researchers would need to examine the downstream effects on the corresponding pathway. This could involve techniques such as Western blotting to measure changes in protein phosphorylation or gene expression analysis to assess transcriptional changes. Such studies would provide a mechanistic understanding of the compound's cellular effects, but this information is not yet available.

Emerging Research Directions and Future Perspectives for Vinylpyridazine Morpholine Scaffolds

Development of Novel and Efficient Synthetic Routes

The construction of the 4-(6-vinylpyridazin-3-yl)morpholine scaffold and its derivatives hinges on the strategic formation of the vinyl-substituted pyridazine (B1198779) core and the subsequent introduction of the morpholine (B109124) ring, or vice versa. Current research is focused on developing more efficient, atom-economical, and versatile synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are at the forefront of these efforts for the formation of the C-C bond to introduce the vinyl group. nih.govnih.gov The Suzuki-Miyaura coupling and the Heck reaction are particularly prominent. researchgate.netnih.gov For instance, a plausible and efficient route to vinylpyridazines involves the Suzuki-Miyaura coupling of a halogenated pyridazine with a vinylboronic acid derivative. mdpi.com This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com Alternatively, the Heck reaction provides a powerful tool for the direct arylation of vinyl compounds with halo-pyridazines. researchgate.netnih.gov

Another key synthetic step is the introduction of the morpholine moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.netyoutube.com Starting with a 3,6-dichloropyridazine, one chlorine atom can be selectively substituted with a vinyl group via a cross-coupling reaction, followed by the substitution of the remaining chlorine with morpholine. The reactivity of the pyridazine ring towards nucleophilic attack is a critical factor, often influenced by the electronic nature of the substituents. nih.govyoutube.com

Future advancements in this area are expected to focus on one-pot synthesis protocols, the use of more sustainable and greener catalysts, and the development of stereoselective vinylation methods to access specific isomers. nih.gov The exploration of C-H activation strategies to directly vinylate the pyridazine ring without the need for pre-functionalization with halogens is also a promising avenue.

Table 1: Comparison of Key Synthetic Reactions for Vinylpyridazine-Morpholine Scaffolds

| Reaction | Key Reagents | Advantages | Challenges |

| Suzuki-Miyaura Coupling | Halopyridazine, Vinylboronic acid/ester, Palladium catalyst, Base | Mild conditions, High functional group tolerance, Commercially available reagents | Pre-functionalization of pyridazine required, Removal of boron by-products |

| Heck Reaction | Halopyridazine, Vinyl compound, Palladium catalyst, Base | Atom economical, Direct vinylation | Can require higher temperatures, Regioselectivity can be an issue |

| Nucleophilic Aromatic Substitution (SNAr) | Chloropyridazine, Morpholine, Base | Often high yielding, Straightforward procedure | Requires an activated pyridazine ring, Potential for side reactions |

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for the predictive design of novel vinylpyridazine-morpholine derivatives with desired electronic and steric properties. researchgate.netmdpi.com Density Functional Theory (DFT) calculations are widely employed to understand the geometric and electronic characteristics of such scaffolds. mdpi.com These calculations can predict key molecular descriptors that are correlated with the molecule's potential activity and reactivity. mdpi.com

For the this compound scaffold, computational studies can elucidate the conformational preferences of the morpholine ring and the orientation of the vinyl group relative to the pyridazine core. mdpi.com This information is crucial for understanding how the molecule might interact with biological targets or other chemical species. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to predict the molecule's reactivity in various chemical reactions. acs.org The polarizable nature of the exocyclic C=C bond, influenced by the π-donating nitrogen atoms of the morpholine and the pyridazine ring, can be fine-tuned through substituent effects, a process that can be effectively modeled computationally. acs.org

Molecular docking simulations represent another critical computational tool, particularly in the context of medicinal chemistry. nih.govnih.gov By docking virtual libraries of vinylpyridazine-morpholine derivatives into the active sites of proteins, researchers can predict potential binding modes and affinities. nih.govnih.gov This allows for the rational design of compounds with enhanced biological activity.

Table 2: Key Computational Parameters for this compound and Related Scaffolds

| Parameter | Computational Method | Significance |

| Molecular Geometry | DFT, Semi-empirical methods | Determines steric fit and conformational preferences |

| HOMO-LUMO Gap | DFT | Predicts chemical reactivity and electronic transitions |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies regions of positive and negative electrostatic potential for interaction prediction |

| Binding Affinity | Molecular Docking | Predicts the strength of interaction with a biological target |

| Conformational Energy Profile | Molecular Dynamics (MD) Simulations | Assesses the dynamic behavior and stability of the molecule in different environments |

Exploration of Untapped Molecular Interaction Pathways

The unique combination of a hydrogen-bond accepting pyridazine ring, a flexible morpholine group, and a reactive vinyl moiety in this compound opens up a wide range of potential molecular interaction pathways that are yet to be fully explored. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a feature that is often exploited in medicinal chemistry for target binding.

The morpholine ring, while often considered a solubilizing group, can also engage in specific interactions. Its conformational flexibility allows it to adopt orientations that can lead to favorable van der Waals contacts or participate in hydrogen bonding through its oxygen atom. The vinyl group is a particularly interesting feature, as it can participate in various reactions, including Michael additions and cycloadditions. researchgate.net This reactivity can be harnessed for covalent modification of biological targets or for the construction of more complex molecular architectures.

Future research will likely focus on elucidating these interactions in greater detail. This could involve the synthesis of a series of derivatives with systematic modifications to the vinylpyridazine-morpholine scaffold and studying their interactions with model systems or biological macromolecules using techniques such as NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry.

Integration of this compound into Complex Chemical Systems for Mechanistic Probing

The vinyl group of this compound makes it an ideal candidate for integration into more complex chemical systems for the purpose of mechanistic probing. nih.govnih.gov Such "chemical probes" are small molecules designed to selectively interact with and report on a specific biological process or target. nih.govnih.gov

The vinyl moiety can serve as a reactive handle for bioorthogonal chemistry , a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.govwikipedia.org For example, the vinyl group can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a cornerstone of bioorthogonal ligation. acs.orgnih.gov This would allow for the specific labeling of molecules or cellular components that have been functionalized with a this compound tag. The fluorescence properties of the resulting pyridazine-tetrazine conjugate could then be used for imaging and tracking purposes.

Furthermore, the vinyl group can be exploited in the design of activity-based probes. By incorporating this scaffold into a molecule that targets a specific enzyme, the vinyl group could potentially act as a Michael acceptor, forming a covalent bond with a nucleophilic residue in the enzyme's active site. This would allow for the irreversible labeling and subsequent identification of the target enzyme. The development of such probes based on the vinylpyridazine-morpholine scaffold could provide valuable tools for understanding complex biological pathways and for drug discovery. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.